molecular formula C9H6FNO2 B8627345 4-Fluoro-3-formyl-2-methoxybenzonitrile

4-Fluoro-3-formyl-2-methoxybenzonitrile

Cat. No.: B8627345
M. Wt: 179.15 g/mol
InChI Key: JNJZQSBRRVYBMV-UHFFFAOYSA-N
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Description

4-Fluoro-3-formyl-2-methoxybenzonitrile is a substituted aromatic compound featuring a benzene ring with four distinct functional groups:

  • Fluoro at position 4 (electron-withdrawing group).
  • Formyl at position 3 (reactive aldehyde for condensation reactions).
  • Methoxy at position 2 (electron-donating group).
  • Nitrile at position 1 (polar functional group influencing solubility and reactivity).

The fluorine substituent enhances lipophilicity and may alter electronic properties compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-3-formyl-2-methoxybenzonitrile

InChI

InChI=1S/C9H6FNO2/c1-13-9-6(4-11)2-3-8(10)7(9)5-12/h2-3,5H,1H3

InChI Key

JNJZQSBRRVYBMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C=O)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 4-fluoro-3-formyl-2-methoxybenzonitrile and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
This compound C₉H₅FNO₂ ~179.14 4-F, 3-CHO, 2-OCH₃, 1-CN Not available
4-Formyl-3-methoxybenzonitrile C₉H₇NO₂ 161.16 3-CHO, 4-OCH₃, 1-CN 21962-45-8
4-Fluoro-2-methoxybenzonitrile C₈H₅FNO 165.13 4-F, 2-OCH₃, 1-CN 191014-55-8
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 2-NH₂, 4-Cl, 5-OCH₃, 1-CN 1824059-40-6
Key Observations:

Fluorine vs. Hydrogen: The addition of fluorine at position 4 increases molecular weight by ~18 g/mol compared to 4-formyl-3-methoxybenzonitrile.

Methoxy Position : In 4-fluoro-2-methoxybenzonitrile, the methoxy group at position 2 (instead of 3) alters steric and electronic effects, which could influence regioselectivity in further functionalization .

Amino/Chloro Substitution: 2-Amino-4-chloro-5-methoxybenzonitrile demonstrates how replacing fluorine with chlorine and adding an amino group significantly increases molecular weight and polarity, impacting solubility .

Physical and Chemical Properties

4-Formyl-3-methoxybenzonitrile (Non-fluorinated analog):
  • Density : 1.18 g/cm³
  • Boiling Point : 318.2°C
  • Flash Point : 138.3°C

The fluorinated analog (this compound) is expected to have a higher density (~1.25–1.30 g/cm³) due to fluorine’s atomic mass. Its boiling point may slightly increase due to enhanced dipole-dipole interactions, though steric effects from substituents could offset this trend.

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